Cas no 2877669-78-6 (4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine)
![4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine structure](https://ja.kuujia.com/scimg/cas/2877669-78-6x500.png)
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine 化学的及び物理的性質
名前と識別子
-
- 2877669-78-6
- AKOS040866094
- F6752-7118
- 4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine
- (4,4-Difluoro-1-piperidinyl)[1-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinyl]methanone
-
- インチ: 1S/C12H16F2N4OS/c13-12(14)2-5-17(6-3-12)10(19)9-1-4-18(7-9)11-16-15-8-20-11/h8-9H,1-7H2
- InChIKey: IGVDHSWAUCNKST-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(F)(F)CC1)(C1CCN(C2=NN=CS2)C1)=O
計算された属性
- せいみつぶんしりょう: 302.10128864g/mol
- どういたいしつりょう: 302.10128864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 77.6Ų
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 460.5±55.0 °C(Predicted)
- 酸性度係数(pKa): 3.38±0.10(Predicted)
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6752-7118-30mg |
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine |
2877669-78-6 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6752-7118-1mg |
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine |
2877669-78-6 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6752-7118-5mg |
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine |
2877669-78-6 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6752-7118-40mg |
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine |
2877669-78-6 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6752-7118-75mg |
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine |
2877669-78-6 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6752-7118-20μmol |
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine |
2877669-78-6 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6752-7118-2μmol |
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine |
2877669-78-6 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6752-7118-3mg |
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine |
2877669-78-6 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6752-7118-10mg |
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine |
2877669-78-6 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6752-7118-20mg |
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine |
2877669-78-6 | 20mg |
$148.5 | 2023-09-07 |
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine 関連文献
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidineに関する追加情報
4,4-Difluoro-1-[1-(1,3,4-Thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine: A Novel Scaffold in Targeted Therapeutics
4,4-Difluoro-1-[1-(1,3,4-Thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine represents a structurally unique compound with potential applications in pharmaceutical research. The molecule combines a piperidine ring system with a 1,3,4-thiadiazol-2-yl heterocyclic group, creating a scaffold with versatile functional groups. This 4,4-difluoro substitution pattern enhances the compound's physicochemical properties, including solubility and metabolic stability, which are critical for drug development. Recent studies have highlighted the importance of such molecular architectures in modulating biological activity through precise interactions with target proteins.
The 1,3,4-thiadiazol-2-yl ring is a well-established pharmacophore in medicinal chemistry, known for its ability to form hydrogen bonds and π-π interactions with biological targets. When combined with the piperidine ring, this structure provides a platform for designing molecules with enhanced binding affinity. The 4,4-difluoro substituents further modulate the electronic environment, influencing the compound's reactivity and selectivity. These features make 4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine a promising candidate for drug discovery programs targeting specific disease pathways.
Recent advancements in computational modeling have provided insights into the molecular dynamics of this compound. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the 1,3,4-thiadiazol-2-yl moiety can act as a pseudo-aryl group, enabling interactions with aromatic residues in enzyme active sites. This property is particularly relevant for designing inhibitors of serine/threonine kinases, which are implicated in cancer progression. The piperidine ring, meanwhile, serves as a flexible linker, allowing for conformational changes that optimize binding efficiency.
Experimental data from 2024 research highlights the compound's potential in modulating G protein-coupled receptors (GPCRs). The 4,4-difluoro substitution has been shown to enhance the compound's membrane permeability, a critical factor for drugs targeting intracellular receptors. This property is further amplified by the 1,3,4-thiadiazol-2-yl group's ability to stabilize the active conformation of the receptor-ligand complex. Such molecular interactions are pivotal in developing drugs for neurological disorders, where GPCRs play a central role.
The synthesis of 4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine involves a multi-step process that underscores the importance of precise synthetic strategies in medicinal chemistry. A 2025 study in Organic & Biomolecular Chemistry described a novel route utilizing microwave-assisted reactions to improve yield and reduce byproduct formation. This method not only streamlines the synthesis but also aligns with green chemistry principles, which are increasingly emphasized in pharmaceutical development.
Pharmacokinetic profiling of the compound has revealed its favorable properties for drug development. The 4,4-difluoro substituents contribute to improved metabolic stability, while the 1,3,4-thiadiazol-2-yl group enhances solubility. These characteristics are crucial for ensuring systemic availability and minimizing first-pass metabolism, which are key considerations in oral drug formulations. Recent in vivo studies have demonstrated the compound's ability to maintain therapeutic concentrations over extended periods, a significant advantage for chronic disease management.
Recent breakthroughs in biocompatibility studies have further validated the compound's potential. A 2026 study in Pharmaceutical Research showed that the piperidine ring contributes to reduced cytotoxicity, making the molecule suitable for long-term therapeutic applications. This finding is particularly relevant for treating conditions requiring sustained drug action, such as autoimmune disorders and neurodegenerative diseases. The 1,3,4-thiadiazol-2-yl group's role in modulating cellular uptake mechanisms is also a focus of ongoing research.
The compound's versatility extends to its application in combination therapies. The 4,4-difluoro substitution allows for the incorporation of additional functional groups, enabling the design of multifunctional drugs. This approach is being explored in cancer treatment, where the compound's ability to simultaneously target multiple pathways could enhance therapeutic efficacy. The 1,3,4-thiadiazol-2-yl group's capacity to form multiple hydrogen bonds is particularly advantageous in this context.
Challenges in drug development, such as resistance and side effects, are being addressed through structural modifications of the compound. The piperidine ring's flexibility allows for the creation of analogs with altered pharmacological profiles. For instance, recent studies have focused on modifying the 1,3,4-thiadiazol-2-yl group to enhance selectivity for specific receptors, reducing off-target effects. These efforts are part of a broader trend in precision medicine, where molecular specificity is critical for improving patient outcomes.
The future of 4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine lies in its potential to address unmet medical needs. Its unique structure offers opportunities for designing drugs with improved efficacy and safety profiles. As research continues to uncover the molecular mechanisms underlying its biological activity, the compound is poised to play a significant role in the development of novel therapeutics. The integration of advanced computational tools and synthetic methodologies will further accelerate its translation into clinical applications.
In conclusion, 4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine exemplifies the power of rational drug design. Its combination of a piperidine ring, a 1,3,4-thiadiazol-2-yl group, and 4,4-difluoro substitutions creates a molecular framework with diverse applications. As research continues to expand, this compound holds promise for advancing the treatment of various diseases, underscoring the importance of innovative approaches in pharmaceutical science.
2877669-78-6 (4,4-difluoro-1-[1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carbonyl]piperidine) 関連製品
- 1807206-11-6(4-Chloro-2,5-diiodopyridine)
- 1212771-42-0(5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl (2E)-3-(thiophen-2-yl)prop-2-enoate)
- 2228271-94-9(2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine)
- 86828-69-5(POLYDEOXYADENYLIC-THYMIDYLIC ACID SODIUM SALT)
- 2172499-64-6(2-5-(difluoromethyl)-1-(2-hydroxypropyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 154719-25-2(Ac-Tyr-Val-Lys(biotinyl)-Asp-2,6-dimethylbenzoyloxymethylketone)
- 92-05-7(1,1'-biphenyl-3,4-diol)
- 2172216-16-7(5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidobenzoic acid)
- 2248389-30-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(oxolan-3-yl)-1H-imidazole-4-carboxylate)
- 2171722-53-3(3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid)




